molecular formula C16H13N3O2 B12821977 3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline

3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline

Cat. No.: B12821977
M. Wt: 279.29 g/mol
InChI Key: VSGHSCFWMLREIP-UHFFFAOYSA-N
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Description

3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety attached to a pyrazole ring, which is further connected to an aniline group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base such as potassium carbonate.

    Synthesis of the Pyrazole Ring: The benzo[d][1,3]dioxole derivative is then reacted with hydrazine hydrate and an appropriate diketone to form the pyrazole ring.

    Attachment of the Aniline Group: The final step involves the coupling of the pyrazole derivative with aniline using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of novel materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, or modulation of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzodioxol-5-yl)acrylaldehyde
  • 3,4-(Methylenedioxy)phenylacetic acid
  • 1,3-Benzodioxole-5-carboxylic acid

Uniqueness

3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline is unique due to its specific combination of the benzo[d][1,3]dioxole and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biochemical pathways.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]aniline

InChI

InChI=1S/C16H13N3O2/c17-12-3-1-2-10(6-12)13-8-14(19-18-13)11-4-5-15-16(7-11)21-9-20-15/h1-8H,9,17H2,(H,18,19)

InChI Key

VSGHSCFWMLREIP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NN3)C4=CC(=CC=C4)N

Origin of Product

United States

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